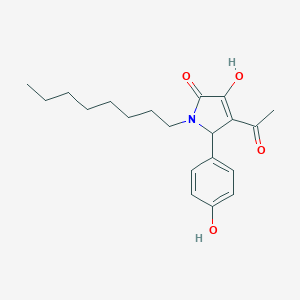
4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-octyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-octyl-1,5-dihydro-2H-pyrrol-2-one, commonly known as AHPP, is a synthetic compound that belongs to the family of pyrrolones. AHPP has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of AHPP is not fully understood. However, studies have shown that AHPP can interact with various cellular targets including enzymes and receptors. AHPP has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and to interact with certain receptors that are involved in the regulation of neuronal function.
Biochemical and Physiological Effects
AHPP has been shown to have a range of biochemical and physiological effects. Studies have shown that AHPP can induce apoptosis in cancer cells, protect neurons from oxidative stress, and inhibit the activity of certain enzymes that are involved in cancer cell proliferation. AHPP has also been shown to have antioxidant properties and to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
AHPP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. AHPP has also been extensively studied, and its properties and applications are well understood. However, AHPP also has some limitations. It is a relatively new compound, and its long-term effects on human health are not fully understood. Additionally, AHPP is expensive, which may limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the study of AHPP. One potential direction is the development of AHPP analogs with improved properties and applications. Another potential direction is the study of the long-term effects of AHPP on human health. Additionally, AHPP could be studied in combination with other compounds to determine its potential synergistic effects. Finally, the potential applications of AHPP in the treatment of other diseases such as cardiovascular diseases and diabetes could be explored.
Conclusion
In conclusion, AHPP is a synthetic compound that has potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for the treatment of cancer and neurodegenerative diseases. While there are still some limitations and uncertainties surrounding its use, the future directions for the study of AHPP are promising. Further research is needed to fully understand the potential of AHPP in scientific research.
Synthesemethoden
The synthesis of AHPP involves the reaction of 4-hydroxybenzaldehyde with 1-octylamine in the presence of acetic anhydride as a catalyst. The resulting product is then subjected to a series of reactions including cyclization, acetylation, and reduction to obtain AHPP. The synthesis of AHPP has been optimized over the years, resulting in high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
AHPP has been extensively studied for its potential applications in scientific research. One of the major applications of AHPP is in the field of cancer research. Studies have shown that AHPP can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. AHPP has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Another potential application of AHPP is in the field of neurodegenerative diseases. Studies have shown that AHPP can protect neurons from oxidative stress and prevent the accumulation of toxic proteins that are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C20H27NO4 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
3-acetyl-4-hydroxy-2-(4-hydroxyphenyl)-1-octyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H27NO4/c1-3-4-5-6-7-8-13-21-18(15-9-11-16(23)12-10-15)17(14(2)22)19(24)20(21)25/h9-12,18,23-24H,3-8,13H2,1-2H3 |
InChI-Schlüssel |
NLUDKIYQQWZKRM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)O |
Kanonische SMILES |
CCCCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282268.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282269.png)
![4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282270.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282273.png)
![methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B282275.png)
![5-(2-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282277.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282278.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282279.png)
![5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282280.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282281.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282284.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282285.png)
![5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282286.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282288.png)